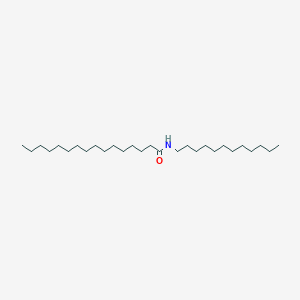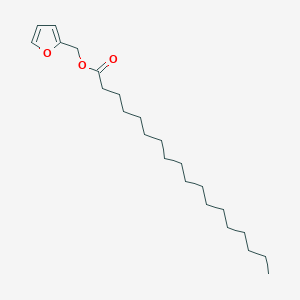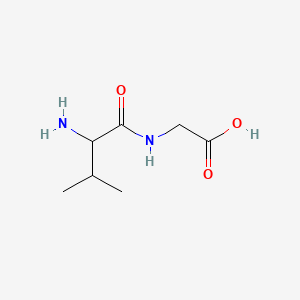
Z-Gly-nva-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Gly-nva-OH, also known as N-benzyloxycarbonylglycine, is a compound with the molecular formula C17H23N3O6. It is a derivative of glycine, an amino acid, and is often used in peptide synthesis. The compound is characterized by its ability to form stable peptide bonds, making it a valuable reagent in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-nva-OH typically involves the protection of the amino group of glycine with a benzyloxycarbonyl (Z) group. This is followed by the coupling of the protected glycine with N-valerylalanine (nva) under specific reaction conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-nva-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as acyl chlorides and anhydrides.
Major Products
The major products formed from these reactions include various peptides and peptide derivatives, which are used in further chemical synthesis and research .
Scientific Research Applications
Z-Gly-nva-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Z-Gly-nva-OH involves the formation of stable peptide bonds through nucleophilic attack on the carbonyl carbon of the benzyloxycarbonyl group. This reaction is facilitated by the presence of coupling agents and occurs under mild conditions. The molecular targets include amino acids and peptides, which are modified to form new compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-OH: A similar compound used in peptide synthesis.
Boc-Gly-OH: Another glycine derivative used in peptide synthesis.
Fmoc-Gly-OH: A glycine derivative with a different protective group.
Uniqueness
Z-Gly-nva-OH is unique due to its specific protective group and its ability to form stable peptide bonds under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins, where stability and specificity are crucial .
Properties
Molecular Formula |
C15H20N2O5 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H20N2O5/c1-2-6-12(14(19)20)17-13(18)9-16-15(21)22-10-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1 |
InChI Key |
JOFRPFCSEYMUTH-LBPRGKRZSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)


![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)


![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)







